molecular formula C15H12O5 B030295 Alternariol monomethyl ether CAS No. 26894-49-5

Alternariol monomethyl ether

Cat. No. B030295
CAS RN: 26894-49-5
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

AME can be synthesized through various chemical routes. A notable approach involves the use of molecularly imprinted porous polymer microspheres, which have shown selectivity towards Alternaria mycotoxins like AME in food samples. The polymer preparation involves functional monomers and cross-linkers, with specific templates to ensure selectivity for AME (Rico-Yuste et al., 2018).

Molecular Structure Analysis

The molecular structure of AME has been studied using quantum chemical investigations, revealing insights into its electronic structural analysis, including frontier orbitals and molecular electronic potential maps. Such studies also provide vibrational assignments corresponding to experimental spectra, helping in understanding AME's reactivity and interactions with biological systems (Tu et al., 2019).

Chemical Reactions and Properties

AME's chemical reactivity, including its interactions and potential transformations, has been explored in various studies. It undergoes specific chemical reactions under different conditions, which can influence its toxicity and detection in food products. For instance, its electro-oxidation has been investigated, providing insights into its behavior in electrochemical systems and potential for detection in contaminated food (Moressi et al., 2004).

Physical Properties Analysis

The physical properties of AME, including its solubility, stability, and phase behavior, are crucial for understanding its occurrence and persistence in contaminated environments. Studies have shown that factors like light exposure can significantly inhibit the production of AME by Alternaria alternata, suggesting that environmental conditions play a significant role in its biosynthesis and accumulation (Söderhäll et al., 1978).

Chemical Properties Analysis

AME's chemical properties, particularly its interactions with biological systems and potential to form conjugates, have been a subject of research. Its ability to form conjugates in plant cells, for instance, suggests complex metabolic pathways that could affect its detection and toxicity in food products (Hildebrand et al., 2015).

Scientific Research Applications

  • Inhibitor of Human MAO-A : AME is identified as a potent and selective inhibitor of human monoamine oxidase A (MAO-A). This discovery offers potential for developing reversible MAO-A inhibitors, which could be significant in treating depression, Parkinson's disease, and Alzheimer's disease (Lee, Kim, Nam, & Kim, 2017).

  • Inhibition of Photosynthetic Electron Transport Chain : Alternariol 9-methyl ether and its synthetic analogues, including AME, effectively inhibit the photosynthetic electron transport chain in spinach chloroplasts. This suggests potential for new active principles targeting photosynthesis (Demuner et al., 2013).

  • Synthesis for Analysis of Alternaria Fungi : A novel method for synthesizing Alternariol and Alternariol-9-monomethyl ether has been developed, serving as internal standards for stable-isotope dilution assay-HPLC-MS/MS analysis of Alternaria fungi in food and feed (Sebald, Gebauer, & Koch, 2021).

  • Potential Carcinogenic Effects : AME induces cell death in human colon carcinoma cells by activating the mitochondrial apoptosis pathway, suggesting its potential as a carcinogen in food products (Bensassi et al., 2011).

  • Detection Properties Improvement : The detection properties of Alternariol and AME can be improved by optimizing their conformations and molecular orbital properties. This is important in identifying these mycotoxins in food and beverages contaminated by Alternaria fungi (Tu, Tseng, & Appell, 2019).

  • Contamination Detection in Beverages : Stable isotope dilution assays (SIDAs) have been developed for detecting and quantifying AME contamination in fruit juices, even at low levels (Asam et al., 2009).

  • Toxicity and Teratogenicity Studies : AME has been shown to be maternally toxic and foetotoxic to Syrian golden hamsters at certain dosages, highlighting its potential toxicological impact (Pollock et al., 1982).

Safety And Hazards

AME is known to be toxic, genotoxic, mutagenic, and carcinogenic . It is an important contaminant in cereals, vegetables, and fruits . In particular, it has been associated with esophageal cancer in humans . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

The future directions for the study of AME could involve further investigation into its anticancer effects and mechanisms of action . There is also a need for the development of high-throughput methods for monitoring the levels of AME . Additionally, more research is needed to fully understand the toxicity and safety hazards associated with AME .

properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alternariol monomethyl ether

CAS RN

23452-05-3, 26894-49-5
Record name Djalonensone
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Record name Alternariol monomethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol monomethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
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Record name ALTERNARIOL MONOMETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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